
Cyclopropane, 1-ethenyl-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1-ethenyl-1-methyl- is an organic compound with the molecular formula C(_6)H(_10). It is a derivative of cyclopropane, characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Vinylation of Cyclopropane: : One common method involves the vinylation of cyclopropane using vinyl halides in the presence of a strong base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of a hydrogen atom on the cyclopropane ring with a vinyl group.
-
Grignard Reaction: : Another synthetic route involves the reaction of cyclopropylmethyl magnesium bromide with acetylene. This Grignard reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of Cyclopropane, 1-ethenyl-1-methyl- often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel are commonly used to facilitate the vinylation reactions. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Cyclopropane, 1-ethenyl-1-methyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone. These reactions often lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. The reduction process converts the ethenyl group to an ethyl group, resulting in the formation of 1-ethyl-1-methylcyclopropane.
-
Substitution: : The compound can undergo various substitution reactions, particularly nucleophilic substitutions. Common reagents include halogens and organometallic compounds, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substituting Agents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: 1-Ethyl-1-methylcyclopropane.
Substitution: Halogenated or alkylated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Cyclopropane, 1-ethenyl-1-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of ring strain and reactivity, making it a valuable compound in synthetic organic chemistry.
Biology
While not commonly used directly in biological studies, derivatives of this compound are investigated for their potential biological activity. The cyclopropane ring is a structural motif found in various bioactive molecules, prompting research into its biological applications.
Medicine
In medicinal chemistry, derivatives of Cyclopropane, 1-ethenyl-1-methyl- are explored for their potential as pharmaceutical agents. The compound’s reactivity allows for the modification of its structure to enhance biological activity and selectivity.
Industry
Industrially, this compound is used in the production of polymers and other materials. Its reactivity with various monomers makes it a useful component in the synthesis of specialty polymers with unique properties.
Wirkmechanismus
The mechanism of action of Cyclopropane, 1-ethenyl-1-methyl- involves its interaction with various molecular targets through its reactive functional groups. The ethenyl group can participate in addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions are mediated by the compound’s ability to form stable intermediates and transition states, facilitating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane, 1-methyl-1-(1-methylethenyl)-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Cyclopropane, 1-ethyl-1-methyl-: Another derivative with an ethyl group instead of an ethenyl group, affecting its chemical behavior and uses.
Uniqueness
Cyclopropane, 1-ethenyl-1-methyl- is unique due to the presence of both a vinyl group and a methyl group on the cyclopropane ring. This combination of substituents imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
16906-27-7 |
|---|---|
Molekularformel |
C6H10 |
Molekulargewicht |
82.14 g/mol |
IUPAC-Name |
1-ethenyl-1-methylcyclopropane |
InChI |
InChI=1S/C6H10/c1-3-6(2)4-5-6/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
IVEZRSRZCUPBIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


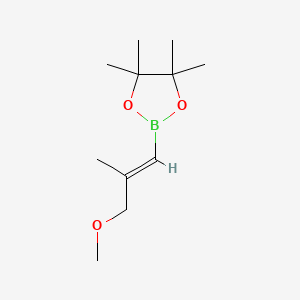
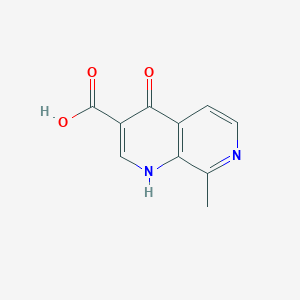
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13579356.png)

![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
aminehydrochloride](/img/structure/B13579397.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
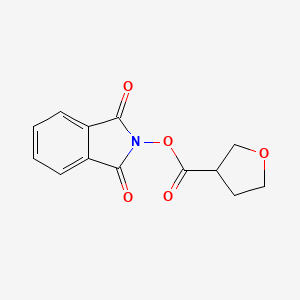
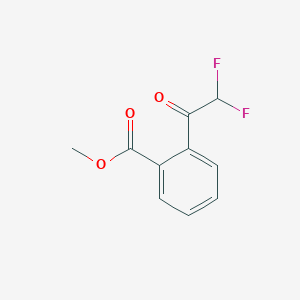
![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
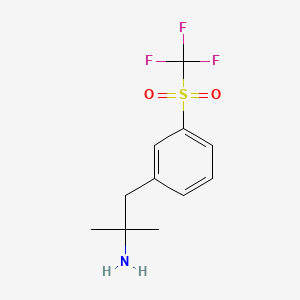
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)

